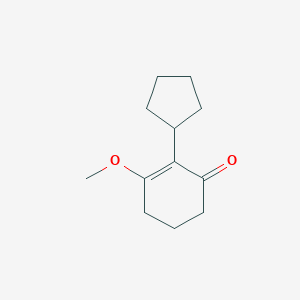

2-Cyclopentyl-3-methoxy-cyclohex-2-enone

Description

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-cyclopentyl-3-methoxycyclohex-2-en-1-one |

InChI |

InChI=1S/C12H18O2/c1-14-11-8-4-7-10(13)12(11)9-5-2-3-6-9/h9H,2-8H2,1H3 |

InChI Key |

SUSMKQMRABXPDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)CCC1)C2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-cyclopentyl-3-methoxy-cyclohex-2-enone and related compounds:

Key Observations :

- Substituent Effects : Bulky groups (e.g., cyclopentyl vs. ethyl) influence steric hindrance, affecting reaction kinetics and enantioselectivity in enzymatic resolutions .

- Functional Diversity : Bromonaphthyl and acetoxy groups in analogs expand utility in cross-coupling reactions or bioconversions .

Efficiency Metrics :

- Enzymatic methods (e.g., lipase-mediated hydrolysis) achieve >90% enantiomeric excess (e.e.) in cyclopentanoids, suggesting applicability to the target compound .

- Bulky substituents like cyclopentyl may require optimized reaction conditions (e.g., higher temperatures or Lewis acid catalysts) to mitigate steric effects .

Target Compound

- Asymmetric Synthesis: The enone system is amenable to Michael additions or epoxidations, enabling access to polycyclic natural products .

Preparation Methods

Reaction Mechanism and Optimization

The most well-documented synthesis of 2-cyclopentyl-3-methoxy-cyclohex-2-enone involves the Lewis acid-catalyzed dehydration of 1,3-cyclohexanedione with methanol. This method, patented in 2012, leverages methanol as both a solvent and methylating agent under acidic conditions. The reaction proceeds via acid-catalyzed keto-enol tautomerization, followed by nucleophilic attack of methanol on the enol intermediate (Figure 1).

Key Reaction Conditions:

-

Catalysts : p-Toluenesulfonic acid (optimal), sulfuric acid, or phosphoric acid.

-

Temperature : Reflux conditions (≈100°C for methanol).

The choice of catalyst significantly impacts yield and purity. p-Toluenesulfonic acid outperforms other Lewis acids due to its strong acidity and stability under reflux conditions, achieving a yield of 75–80% and GC purity >98%.

Table 1: Catalyst Screening for Methylation of 1,3-Cyclohexanedione

| Catalyst | Yield (%) | Purity (GC %) |

|---|---|---|

| p-Toluenesulfonic acid | 75–80 | >98 |

| Sulfuric acid | 65–70 | 95 |

| Phosphoric acid | 60–65 | 93 |

Scalability and Practical Considerations

The method’s scalability was demonstrated at benchtop and pilot scales, with consistent yields (>75%) across 1 mmol to 10 mmol reaction scales. Post-reaction workup involves reduced-pressure distillation to remove excess methanol and water, followed by fractional distillation to isolate the product. This approach avoids toxic methylating agents like methyl iodide or dimethyl sulfate, enhancing its safety profile.

Cyclization and Ozonolysis-Based Approaches

Cyclization of Cyclopentenone Precursors

An alternative route involves cyclization reactions starting from substituted cyclopentenones. For example, ozonolysis of cyclopentene derivatives followed by reductive workup generates α,β-unsaturated carbonyl intermediates, which undergo intramolecular cyclization to form the cyclohexenone ring.

Typical Reaction Sequence:

-

Ozonolysis : Cleavage of cyclopentene derivatives in the presence of ozone.

-

Reductive workup : Use of zinc/acetic acid or dimethyl sulfide to yield diketones.

-

Acid-catalyzed cyclization : Formation of the cyclohexenone core.

While this method offers flexibility in introducing substituents, yields are highly variable (50–70%) and depend on precursor stability and reaction conditions.

Table 2: Ozonolysis-Cyclization Parameters

| Precursor | Temperature (°C) | Yield (%) |

|---|---|---|

| Cyclopentene derivative | -78 to 25 | 50–70 |

Challenges in Stereochemical Control

Cyclization methods often face challenges in stereoselectivity, particularly in positioning the cyclopentyl and methoxy groups. NMR studies indicate that the use of chiral auxiliaries or asymmetric catalysis remains underexplored for this compound.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

The Lewis acid-catalyzed method provides superior yields (75–80%) compared to cyclization approaches (50–70%). Its single-step protocol reduces purification complexity, making it industrially preferable.

Cost-Benefit Assessment

Table 3: Economic Comparison of Methods

| Parameter | Lewis Acid Method | Ozonolysis Method |

|---|---|---|

| Raw material cost | Low | Moderate |

| Equipment requirements | Standard | Specialized |

| Scalability | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Cyclopentyl-3-methoxy-cyclohex-2-enone with high yield and purity?

- Methodological Answer : A stepwise approach involving Robinson annulation or conjugate addition is commonly employed. For example, cyclohexenone derivatives are synthesized via base-catalyzed condensation of ketones with α,β-unsaturated carbonyl precursors under controlled temperature (e.g., 0–5°C to room temperature) to minimize side reactions . Purification via recrystallization (ethanol or methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .

Q. How can researchers optimize NMR and IR spectroscopy for structural confirmation of this compound?

- Methodological Answer :

- 1H NMR : Use deuterated chloroform (CDCl₃) to resolve cyclopentyl and methoxy proton signals. The methoxy group typically appears as a singlet near δ 3.3–3.5 ppm, while cyclopentyl protons show multiplet splitting (δ 1.5–2.2 ppm) .

- IR : Characteristic C=O stretching (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) confirm the enone system. Methoxy C-O stretches appear at 1250–1270 cm⁻¹ .

Q. What are common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include residual solvents (e.g., THF) and stereoisomeric byproducts. Solutions:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation .

- Chiral HPLC : For resolving enantiomers, employ cellulose-based columns with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How do stereochemical variations in the cyclopentyl substituent influence the compound’s reactivity and biological activity?

- Methodological Answer : Stereoelectronic effects from the cyclopentyl group can alter reaction pathways. For example, axial vs. equatorial positioning in the cyclohexenone ring affects nucleophilic attack trajectories. Computational studies (DFT, molecular docking) predict steric hindrance and electronic interactions with biological targets (e.g., enzymes) . Experimental validation via X-ray crystallography (SHELXL refinement) confirms spatial arrangements .

Q. What computational strategies are effective for modeling the conformational stability of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Gibbs free energy differences between chair, twist-boat, and envelope conformers .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess dynamic stability over 50–100 ns trajectories .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved during structural elucidation?

- Methodological Answer :

- X-ray vs. NMR : Crystallography (ORTEP-III) may reveal a single dominant conformation, while NMR captures dynamic equilibria. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of cyclopentyl signals at elevated temperatures) .

- Electron Density Maps : Refine SHELXL parameters to resolve disorder in cyclopentyl groups, ensuring R-factor convergence below 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.